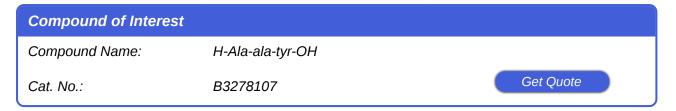


An In-depth Technical Guide to the Physicochemical Properties of Alanyl-Tyrosine Dipeptide

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For Researchers, Scientists, and Drug Development Professionals

Alanyl-tyrosine (Ala-Tyr) is a dipeptide of significant interest, particularly in clinical nutrition and pharmaceutical formulations. Its primary advantage lies in its enhanced aqueous solubility and stability compared to the free amino acid L-tyrosine, which is crucial for the development of parenteral nutrition solutions and as a delivery vehicle for tyrosine.[1] This guide provides a comprehensive overview of its core physicochemical properties, the experimental protocols used to determine them, and its biological relevance.

Core Physicochemical Properties

The physicochemical characteristics of alanyl-tyrosine dictate its behavior in various environments, influencing its formulation, stability, and bioavailability.

Table 1: General Physicochemical Properties of L-Alanyl-L-Tyrosine



Property	Value
Appearance	White to off-white crystalline powder[2][3]
Molecular Formula	C12H16N2O4[1][4]
Molecular Weight	252.27 g/mol
Melting Point	238–240 °C (decomposes)
LogP (Octanol/Water)	-2.03 (Extrapolated)
Specific Rotation [α] ²⁰ /D	+22.0° to +26.0° (c=2, 5N HCl)

Table 2: Solubility of L-Alanyl-L-Tyrosine at 25°C

Solvent	Solubility	Notes
Water	4 mg/mL (15.85 mM)	Moderately soluble; solubility increases with temperature.
DMSO	2 mg/mL (7.92 mM)	-
Ethanol	Insoluble	Poorly soluble in most organic solvents.
Dilute Acid/Base	Easily Soluble	-

Table 3: Stability Profile of L-Alanyl-L-Tyrosine in Aqueous Solutions



Condition	Stability	Degradation Pathway
Near-Neutral pH (~6.0)	Maximum stability.	Hydrolysis by water molecules.
Acidic or Alkaline pH	Increased hydrolysis rate.	The peptide bond is susceptible to cleavage, yielding L-alanine and L-tyrosine.
High Temperature	Accelerates degradation.	Intensified thermal motion increases the likelihood of peptide bond breakage.
Light Exposure	Can induce degradation.	Light can provide energy for oxidative reactions.
Solid State	Highly stable under dry, dark, room-temperature conditions.	-

Table 4: Predicted pKa Values of L-Alanyl-L-Tyrosine

Ionizable Group	Predicted pKa
α-Carboxyl (-COOH)	3.03 ± 0.10
α-Ammonium (-NH ₃ +)	~9.1 (similar to tyrosine's α-amino group)
Phenolic Hydroxyl (-OH)	~10.1 (similar to tyrosine's phenolic group)

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized and validated experimental methodologies.

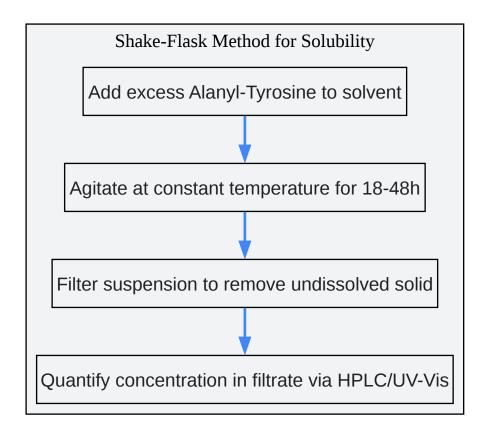
Solubility Determination: The Shake-Flask Method

The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:



- Preparation: An excess amount of solid alanyl-tyrosine is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed flask.
- Equilibration: The flask is agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 18-48 hours) to ensure the solution reaches equilibrium.
- Separation: The resulting suspension is filtered to remove any undissolved solid, yielding a saturated solution.
- Quantification: The concentration of alanyl-tyrosine in the clear filtrate is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Experimental Workflow Diagram:



Workflow for thermodynamic solubility determination.

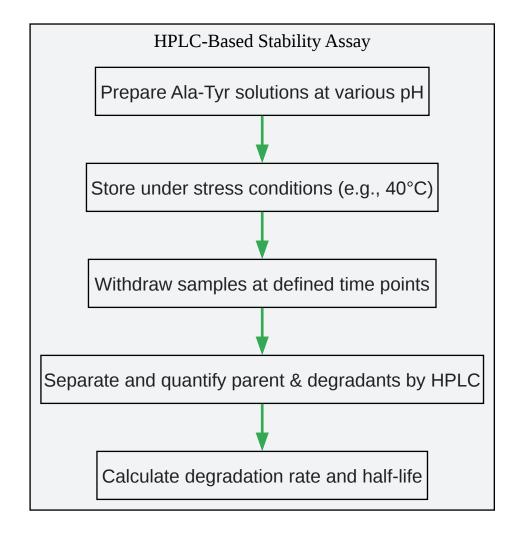


Stability Analysis: Stability-Indicating HPLC Method

To assess the stability of alanyl-tyrosine, a stability-indicating HPLC method is employed to separate the parent dipeptide from its potential degradation products.

- Methodology:
 - Sample Preparation: Solutions of alanyl-tyrosine are prepared in aqueous buffers at different pH values (e.g., acidic, neutral, alkaline).
 - Stress Conditions: The solutions are stored under controlled stress conditions, such as elevated temperature (e.g., 40°C) or exposure to light.
 - Time-Point Analysis: Aliquots are withdrawn at specific time intervals (e.g., 0, 24, 48, 72 hours).
 - HPLC Quantification: Each aliquot is analyzed using a validated HPLC method. A reversephase column (like a C18) with a suitable mobile phase gradient (e.g., acetonitrile and a phosphate buffer) and UV detection is commonly used to separate and quantify the remaining alanyl-tyrosine and its primary degradation products, alanine and tyrosine.
 - Kinetics Calculation: The degradation rate is determined by plotting the concentration of alanyl-tyrosine against time, often following pseudo-first-order kinetics.
- Experimental Workflow Diagram:





Workflow for assessing dipeptide stability.

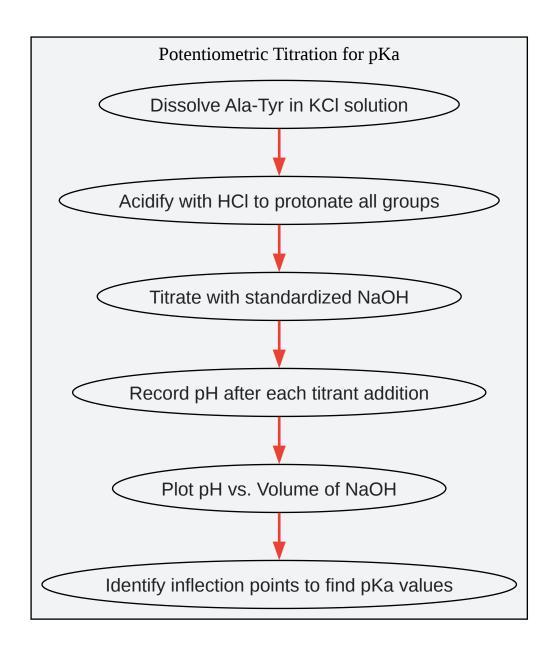
pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups in a molecule.

- Methodology:
 - Sample Preparation: A precise amount of alanyl-tyrosine is dissolved in a known volume of water, often with a background electrolyte like KCl to maintain constant ionic strength.
 - Initial pH Adjustment: The solution is made acidic (e.g., pH 1.8-2.0) by adding a strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.



- Titration: The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- pH Monitoring: The pH of the solution is recorded after each addition of the titrant using a calibrated pH meter.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points, which are identified from the inflection points of the curve.
- Logical Relationship Diagram:





Logical flow for pKa determination via titration.

Biological Significance and Metabolic Pathways

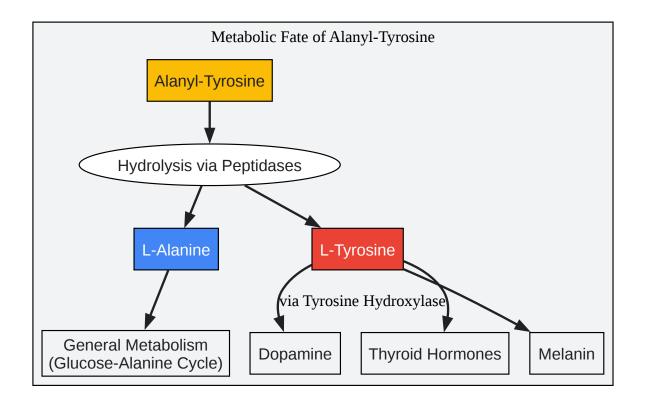
In vivo, alanyl-tyrosine serves as a pro-drug for its constituent amino acids. It is readily hydrolyzed by peptidases to release L-alanine and L-tyrosine, which then enter their respective metabolic pathways.

- L-Alanine: Participates in the glucose-alanine cycle for transporting nitrogen to the liver.
- L-Tyrosine: Acts as a precursor for the synthesis of critical biomolecules, including:
 - Neurotransmitters: Dopamine, norepinephrine, and epinephrine (catecholamines).
 - Thyroid Hormones: Thyroxine and triiodothyronine.
 - o Pigment: Melanin.

The metabolic fate of tyrosine is particularly relevant for drug development, as its availability can influence neurological and endocrine functions.

• Signaling Pathway Diagram:





Simplified metabolic pathways of Ala-Tyr hydrolysis products.

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